Functional Potency in Insulin Secretion
In a direct head-to-head functional study using isolated rat pancreatic islets, Sp-5,6-DCl-cBIMPS was identified as a significantly more potent secretagogue for insulin release than the widely used analog 8-bromo-cAMP [1]. The study quantified that a tenfold higher concentration of 8-bromo-cAMP was necessary to achieve the same potentiating effect on glucose-stimulated insulin secretion as Sp-5,6-DCl-cBIMPS. This data demonstrates that Sp-5,6-DCl-cBIMPS is not merely a substitute but a functionally superior activator for investigating cAMP-mediated insulin exocytosis [1].
| Evidence Dimension | Potentiation of glucose-stimulated insulin secretion |
|---|---|
| Target Compound Data | Potentiated insulin release to levels similar to glucagon; a specific concentration is not provided, but it was the reference for potency. |
| Comparator Or Baseline | 8-bromo-cAMP |
| Quantified Difference | 10-fold |
| Conditions | Isolated pancreatic islets of the rat; functional insulin secretion assay. |
Why This Matters
This functional potency advantage translates to lower required concentrations in cell-based assays, reducing the risk of off-target effects and conserving valuable compound inventory.
- [1] Laychock, S. G. (1993). Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate is a potent stimulus for insulin release. Endocrine Research, 19(2-3), 113-122. View Source
